N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide
Overview
Description
N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide, also known as 3-fluoroethyl-2-aminobenzamide, is a fluorinated amide compound with a wide range of applications in scientific research. It is used as a model compound to study the reactivity of amide nitrogen atoms and to investigate the effects of fluorination on the reactivity of nitrogen atoms. This compound also exhibits a variety of biochemical and physiological effects, making it a valuable tool for scientific research.
Scientific Research Applications
- Analgesic Properties : Researchers have explored the potential of this compound as an analgesic (pain-relieving) agent. Its unique chemical structure may interact with pain receptors, making it a candidate for further investigation .
- Anti-Inflammatory Effects : The fluorine substitution in the phenyl ring could contribute to anti-inflammatory activity. Scientists are studying its impact on inflammatory pathways and potential therapeutic applications .
- Antiproliferative Activity : N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide has demonstrated antiproliferative effects against certain cancer cell lines. Researchers are keen on understanding its mechanism of action and evaluating its potential as an anticancer agent .
- Neuroprotective Properties : Given its amide functionality and fluorine substitution, this compound might offer neuroprotection. Investigations focus on its ability to prevent neuronal damage and promote cell survival .
- Building Block in Organic Synthesis : Chemists use N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide as a building block to create more complex molecules. Its amino group allows for versatile functionalization .
- Surface Coatings and Adhesion : Researchers explore its use in surface coatings due to its unique chemical structure. The fluorine substitution enhances adhesion and resistance to environmental factors .
- Metabolic Pathways : Scientists investigate how the body metabolizes this compound. Understanding its metabolic fate is crucial for drug development and safety assessments .
Medicinal Chemistry and Drug Development
Cancer Research
Neuroscience and Neuroprotection
Organic Synthesis and Chemical Reactions
Materials Science and Surface Modification
Pharmacokinetics and Metabolism Studies
properties
IUPAC Name |
N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-3-1-2-8(6-9)7-10(14)13-5-4-12/h1-3,6H,4-5,7,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRMEYMCRXFURR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)NCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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